

Spectroscopic Profile of 3-Chloroquinoxaline-2-carbonitrile: A Technical Guide

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Compound of Interest

Compound Name: 3-Chloroquinoxaline-2-carbonitrile

Cat. No.: B11722333

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **3-Chloroquinoxaline-2-carbonitrile**, a key intermediate in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the structural characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3-Chloroquinoxaline-2-carbonitrile**. This data is essential for confirming the identity and purity of the compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight. The predicted mass spectral data for **3-Chloroquinoxaline-2-carbonitrile** is presented below.

Adduct	Predicted m/z
[M+H] ⁺	190.01665
[M+Na] ⁺	211.99859
[M-H] ⁻	188.00209
[M+NH ₄] ⁺	207.04319
[M+K] ⁺	227.97253
[M] ⁺	189.00882
Monoisotopic Mass	189.00937 Da
Data sourced from PubChem CID: 463778[1]	

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of **3-Chloroquinoxaline-2-carbonitrile** is expected to show four signals in the aromatic region, corresponding to the four protons on the benzene ring moiety.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 8.2 - 8.0	Multiplet	2H	H-5, H-8
~ 7.9 - 7.7	Multiplet	2H	H-6, H-7

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule.

Chemical Shift (δ) ppm	Assignment
~ 145 - 155	C-2, C-3, C-4a, C-8a
~ 130 - 140	C-5, C-6, C-7, C-8
~ 115	-C \equiv N (Nitrile)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
~ 2230 - 2210	Nitrile (-C \equiv N)	Stretch
~ 1600 - 1450	Aromatic C=C	Stretch
~ 3100 - 3000	Aromatic C-H	Stretch
~ 850 - 750	C-Cl	Stretch

Experimental Protocols

The following are standard experimental protocols for obtaining the spectroscopic data for a solid organic compound like **3-Chloroquinoxaline-2-carbonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **3-Chloroquinoxaline-2-carbonitrile** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- **Instrumentation:** Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
- **Data Acquisition:**
 - For ¹H NMR, acquire the spectrum using a standard pulse sequence.

- For ^{13}C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

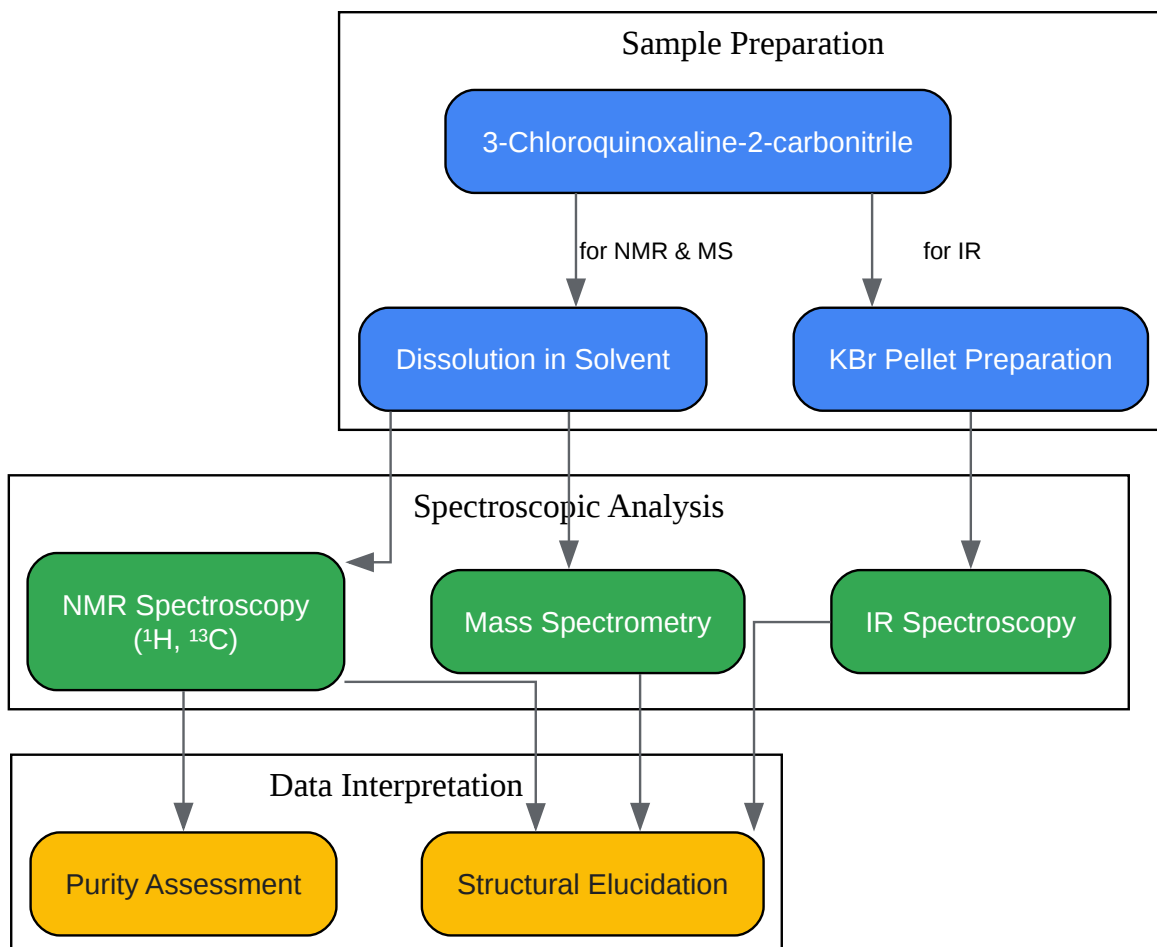
- Sample Preparation:
 - KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum, typically in the range of $4000\text{--}400\text{ cm}^{-1}$. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

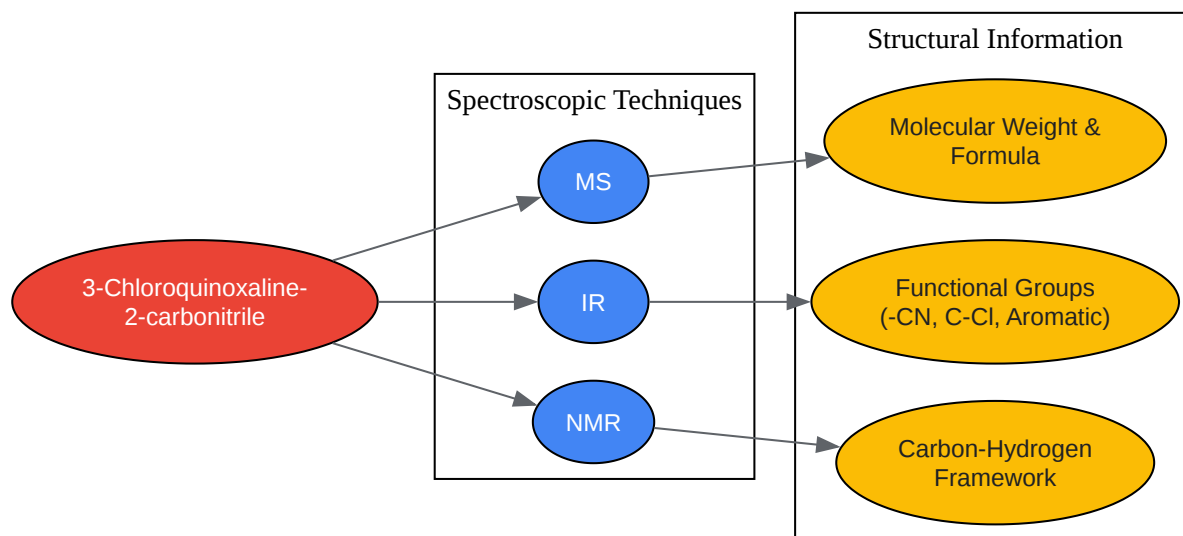
Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
- Data Acquisition: Introduce the sample solution into the mass spectrometer. Acquire the mass spectrum in the desired mass range. High-resolution mass spectrometry (HRMS) can be used for precise mass determination to confirm the elemental composition.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the logical relationship between different spectroscopic techniques.





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References

- 1. Human Metabolome Database: ¹³C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000883) [hmdb.ca]
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